

beta-ethynylserine antimetabolite of L-threonine

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Compound Focus: beta-Ethynylserine

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Chemical Profile and Mechanism of Action

Beta-ethynylserine (β ES) is an antimetabolite of the essential amino acid L-threonine, first discovered from the bacterium *Streptomyces cattleya* [1] [2] [3]. As an antimetabolite, it functions by mimicking the structure of a natural metabolite, interfering with normal metabolic processes [4].

Feature	Description
Natural Source	<i>Streptomyces cattleya</i> [1] [3]
Target Metabolite	L-threonine [1] [2]
Primary Known Activity	Antibiotic [1] [5]; Metabolic label for nascent proteins [6]
Molecular Mechanism	Competes with L-threonine for incorporation into nascent proteins by the threonyl-tRNA synthetase (ThrRS) [6].

Modern Research Application: THRONCAT

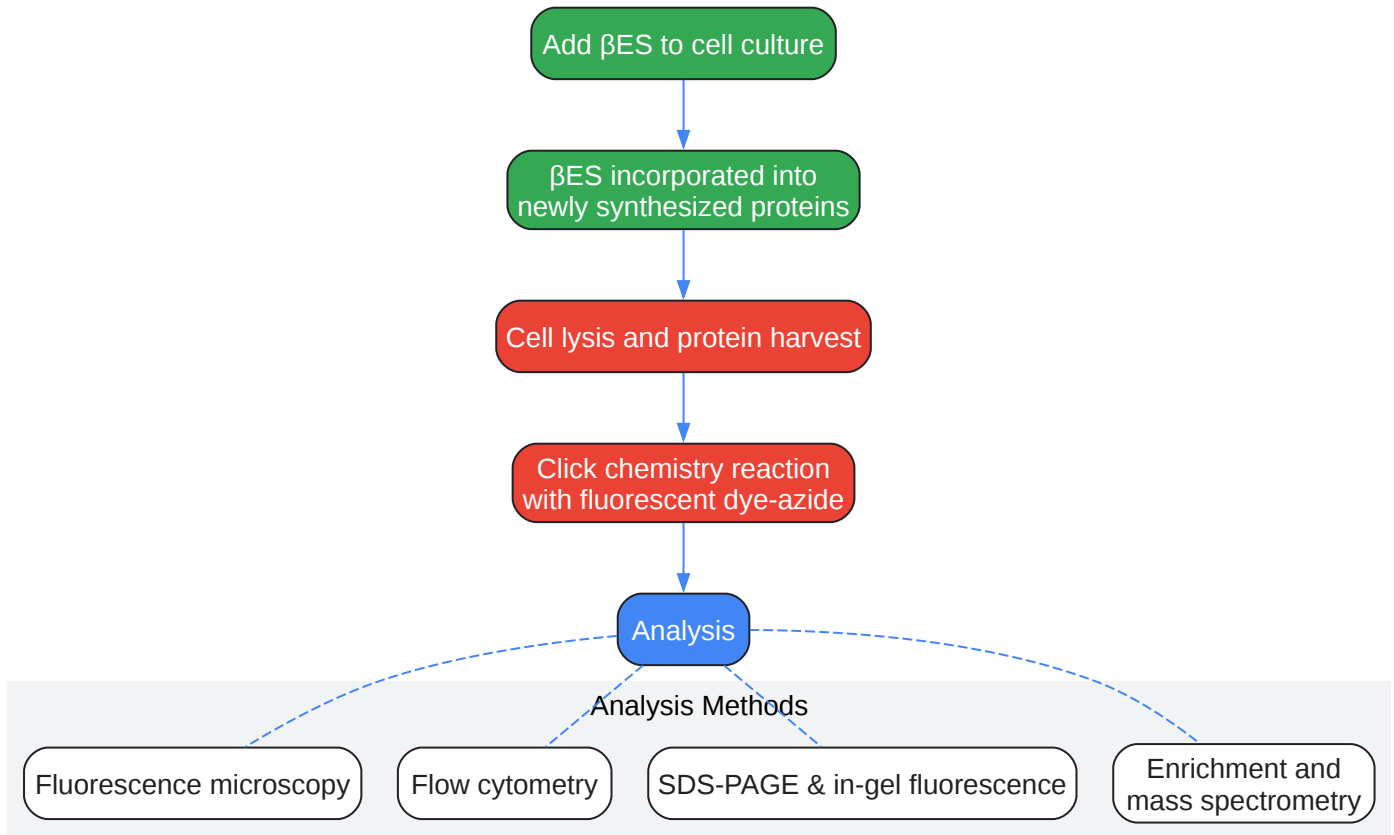
The primary modern application of β -ethynylserine is in **THReONine-derived Non-Canonical Amino acid Tagging** (THRONCAT), a method for labeling, visualizing, and enriching newly synthesized proteins

(NSPs) [6].

Application Feature	Advantage of β -Ethynylserine (β ES)
Labeling Efficiency	Incorporated into NSPs with high efficiency; replaces ~1 in 40 threonine residues on average [6].
Growth Conditions	Effective in complete growth media; does not require special media or auxotrophic cells [6].
Speed of Labeling	Fast incorporation; detectable labeling within minutes [6].
Toxicity	Non-toxic to cells; does not impair cell growth or viability over extended periods (tested up to 24h) [6].
Organism Range	Works in bacteria, mammalian cells, and complex models like <i>Drosophila melanogaster</i> [6].

Experimental Workflow for THRONCAT

The following diagram illustrates the general workflow for using β -ethynylserine to label and analyze newly synthesized proteins:



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Workflow for THRONCAT using β -ethynylserine (β ES) [6].

Key Controls and Validation

To confirm that labeling is specific to newly synthesized proteins, these control experiments are essential [6]:

- **Co-incubation with Protein Synthesis Inhibitors:** Treat cells with cycloheximide (for eukaryotic cells) or chloramphenicol (for bacteria) alongside β ES. This should drastically reduce the fluorescent signal.

- **Competition with Excess Threonine:** Co-incubate β ES with a large excess (e.g., 50-fold) of L-threonine. This competition should also abrogate the labeling signal.

Research Implications and Future Directions

The high incorporation efficiency and low toxicity of β -ethynylserine make THRONCAT a powerful method for diverse research applications [6]:

- **Profiling Immediate Proteome Dynamics:** Capturing rapid changes in protein synthesis in response to stimuli, such as B-cell receptor activation.
- **In Vivo Protein Synthesis Measurement:** Quantifying cell-type-specific protein synthesis rates in disease models, such as peripheral neuropathy in *Drosophila*.
- **Basic Research:** Studying spatial and temporal patterns of protein synthesis under various physiological and pathological conditions.

The original antimetabolite and antibiotic properties of β -ethynylserine, as indicated in older literature, may still represent an under-explored area that could connect with its modern use as a metabolic probe [1] [5].

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